![molecular formula C9H13FN2 B1460390 N-(4-Fluorobenzyl)ethane-1,2-diamine CAS No. 2070-85-1](/img/structure/B1460390.png)
N-(4-Fluorobenzyl)ethane-1,2-diamine
Overview
Description
“N-(4-Fluorobenzyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C9H13FN2 . It has an average mass of 168.211 Da and a monoisotopic mass of 168.106277 Da . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(4-Fluorobenzyl)ethane-1,2-diamine” consists of a fluorobenzyl group attached to an ethane-1,2-diamine . The presence of the fluorine atom in the benzyl group and the two amine groups in the ethane-1,2-diamine could potentially influence the chemical behavior of this compound.
Scientific Research Applications
1. Crystallography and Molecular Interactions
N-(4-Fluorobenzyl)ethane-1,2-diamine and related compounds have been studied in crystallography. Bomfim et al. (2005) investigated the molecules of N,N'-bis(4-nitrobenzylidene)ethane-1,2-diamine, revealing their arrangement in hydrogen-bonded sheets and chains, indicating potential in crystal engineering and molecular interaction studies (Bomfim, Wardell, Low, Skakle, & Glidewell, 2005).
2. Application in Synthesis and Chemistry
The compound has applications in chemical synthesis. Hodgson et al. (2001) demonstrated its use in the desymmetrisation of meso-compounds by asymmetric dihydroxylation, crucial for the synthesis of complex organic molecules (Hodgson, Mahid, & Nelson, 2001).
3. Therapeutic Potential in Alzheimer's Disease
Research by Storr et al. (2009) on derivatives of ethane-1,2-diamine, such as tetrahydrosalens, highlights their potential as Alzheimer's disease therapeutics. These compounds can interact with metal ions implicated in Alzheimer's pathology, offering a therapeutic strategy via metal chelation (Storr, Scott, Bowen, Green, Thompson, Schugar, & Orvig, 2009).
4. Complexation with Metal Ions
Potgieter et al. (2010) explored the reactions of N,N′-bis[(2-aminophenyl)methylidene]ethane-1,2-diamine with rhenium(V) precursors, leading to various rhenium(V) complexes. This study is significant in the field of coordination chemistry and metal-ligand interactions (Potgieter, Mayer, & Gerber, 2010).
5. Antimicrobial and DNA-Cleavage Activities
Okumuş et al. (2022) investigated the reactions of Mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes, derived from N-(4-Fluorobenzyl)ethane-1,2-diamine, revealing their spectral properties and significant antimicrobial and DNA-cleavage activities (Okumuş, Elmas, Kılıç, Gönder, & Açık, 2022).
6. Corrosion Inhibition
The compound has been evaluated for its corrosion inhibition properties on steel, as studied by Saurí et al. (2009). Their work indicates the potential of such compounds in industrial applications, particularly in corrosion prevention (Saurí, Kassim, Bahron, Yahya, & Harun, 2009).
7. Fluorescent Sensing and Imaging Applications
Shen et al. (2014) developed a fluorescent chemosensor based on a derivative of ethane-1,2-diamine for highly selective detection of Hg2+ in aqueous media and live cell imaging. This highlights its application in environmental monitoring and biological research (Shen, Zhang, Zhang, Zhang, Zhang, Jin, Li, & Yao, 2014).
8. Preconcentration of Copper Ions
Ghaedi et al. (2009) utilized N-(4-Fluorobenzyl)ethane-1,2-diamine for the preconcentration of copper ions, demonstrating its utility in analytical chemistry, particularly in trace metal analysis (Ghaedi, Shabani, Shokrollahi, Montazerozohori, Sahraiean, & Soylak, 2009).
Safety and Hazards
As with any chemical compound, handling “N-(4-Fluorobenzyl)ethane-1,2-diamine” requires appropriate safety measures. It’s important to note that this compound is intended for research use only and not for diagnostic or therapeutic use . Specific safety data for this compound was not found in the search results.
properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXQTRFSFVWMJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651248 | |
Record name | N~1~-[(4-Fluorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)ethane-1,2-diamine | |
CAS RN |
2070-85-1 | |
Record name | N~1~-[(4-Fluorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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